(4-Benzylmorpholin-3-yl)methanamine

Description

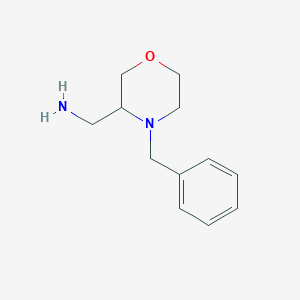

Structure

3D Structure

Properties

IUPAC Name |

(4-benzylmorpholin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETPMFZQKHRWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439974 | |

| Record name | (4-benzylmorpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-73-6 | |

| Record name | 4-(Phenylmethyl)-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-benzylmorpholin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-3-yl)methanamine: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of (4-Benzylmorpholin-3-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and prospective applications of this molecule, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive moiety for drug design. The N-benzyl group is also a common feature in pharmacologically active compounds, often contributing to receptor binding and modulating biological activity.[2] The 3-aminomethyl substitution on the morpholine ring introduces a primary amine, a versatile functional group for further chemical modifications and a key pharmacophoric element for interacting with biological targets.[3] this compound, therefore, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realm of neurological disorders.[4]

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem[5] |

| Molecular Weight | 206.28 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 169750-73-6 | PubChem[5] |

| XLogP3 | 0.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Exact Mass | 206.141913202 Da | PubChem[5] |

| Topological Polar Surface Area | 38.5 Ų | PubChem[5] |

The computed XLogP3 value of 0.5 suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate bioavailability. The topological polar surface area (TPSA) of 38.5 Ų indicates that the molecule is likely to have good cell membrane permeability.

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not widely available. However, a logical and efficient synthetic route can be devised based on the synthesis of its immediate precursor, (S)-(4-Benzylmorpholin-3-yl)methanol, and established methods for the conversion of primary alcohols to primary amines.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a commercially available chiral morpholine derivative.

Caption: Proposed two-step synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine.

Experimental Protocols

This protocol is adapted from a known procedure for the N-alkylation of a morpholine derivative.

Reaction:

(S)-Morpholin-3-ylmethanol + Benzyl bromide → (S)-(4-Benzylmorpholin-3-yl)methanol

Reagents and Materials:

-

(S)-Morpholin-3-ylmethanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of (S)-Morpholin-3-ylmethanol in anhydrous acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol.

Rationale: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the alkylating agent, benzyl bromide. Acetonitrile is a suitable polar afortic solvent for this SN2 reaction.

This proposed protocol utilizes a two-step, one-pot procedure involving the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction. This method, known as the Mitsunobu reaction followed by Staudinger reduction, is a reliable way to convert primary alcohols to primary amines with inversion of stereochemistry if the starting material is chiral.[6]

Reaction:

-

(S)-(4-Benzylmorpholin-3-yl)methanol + TsCl → Tosylate intermediate

-

Tosylate intermediate + NaN₃ → Azide intermediate

-

Azide intermediate + PPh₃, H₂O → (S)-(4-Benzylmorpholin-3-yl)methanamine

Reagents and Materials:

-

(S)-(4-Benzylmorpholin-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Tosylation: Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in anhydrous pyridine and cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 4-6 hours.

-

Azide Formation: To the reaction mixture, add sodium azide and anhydrous DMF. Heat the mixture to 60-80 °C and stir overnight.

-

Reduction: Cool the reaction mixture to room temperature and add THF, followed by triphenylphosphine. Stir for 2-4 hours, then add water and continue stirring for another 1-2 hours.

-

Work-up and Purification: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: This multi-step, one-pot procedure avoids the isolation of potentially unstable intermediates. The tosylation of the primary alcohol converts the hydroxyl group into a good leaving group. Subsequent reaction with sodium azide proceeds via an SN2 mechanism to form the azide. The final Staudinger reduction with triphenylphosphine and water is a mild and efficient method for converting azides to primary amines.[6]

Characterization

As experimental spectra are not available, the following are expected spectral characteristics based on the structure of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (benzyl group) |

| ~ 3.90 - 4.10 | m | 1H | O-CH ₂ (morpholine) |

| ~ 3.50 - 3.70 | m | 2H | N-CH ₂ (benzyl group) |

| ~ 2.70 - 2.90 | m | 3H | CH -CH₂NH₂ and N-CH ₂ (morpholine) |

| ~ 2.50 - 2.70 | m | 2H | CH₂-NH ₂ |

| ~ 2.20 - 2.40 | m | 2H | N-CH ₂ (morpholine) |

| ~ 1.50 | br s | 2H | NH ₂ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic C (benzyl) |

| ~ 129 | Aromatic CH (benzyl) |

| ~ 128 | Aromatic CH (benzyl) |

| ~ 127 | Aromatic CH (benzyl) |

| ~ 67 | O-C H₂ (morpholine) |

| ~ 60 | N-C H (morpholine) |

| ~ 58 | N-C H₂ (benzyl) |

| ~ 54 | N-C H₂ (morpholine) |

| ~ 45 | C H₂-NH₂ |

Expected FT-IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (primary amine) |

| 3000 - 3100 | C-H stretching (aromatic) |

| 2850 - 3000 | C-H stretching (aliphatic) |

| ~ 1600 | N-H bending (primary amine) |

| ~ 1450, 1500 | C=C stretching (aromatic) |

| ~ 1115 | C-O-C stretching (ether) |

Expected Mass Spectrometry Fragmentation:

The molecule is expected to undergo characteristic fragmentation patterns in mass spectrometry.

Caption: Expected major fragmentation pathways for this compound.

Potential Applications

The structural features of this compound suggest its utility in several areas of research and development.

Pharmaceutical Development

The primary interest in this compound lies in its potential as a scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The morpholine moiety is present in several CNS-active drugs.[1] The N-benzyl group can be important for interactions with various receptors. For instance, derivatives of N-benzylmorpholine have been investigated for their potential as EZH2 inhibitors for anticancer activity.[7] Furthermore, 3-aminomethylmorpholine derivatives are being explored for their biological activities.[3]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C12H18N2O | CID 10442980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Benzylmorpholin-3-yl)methanamine CAS number 169750-73-6

An In-Depth Technical Guide to (4-Benzylmorpholin-3-yl)methanamine (CAS: 169750-73-6)

Abstract

This compound, identified by CAS number 169750-73-6, is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a morpholine core, an N-benzyl group for steric and electronic influence, and a reactive primary aminomethyl group at the chiral C3 position, establishes it as a versatile building block. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical properties, outlines a plausible synthetic pathway and robust analytical characterization workflows, explores its diverse applications, and details critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this valuable chemical intermediate.

Core Molecular Profile: Physicochemical and Structural Properties

This compound is an organic compound whose utility is fundamentally derived from its structural and chemical characteristics. The presence of a chiral center at the C3 position is a critical feature, meaning the compound can exist as (R) and (S) enantiomers. While the generic CAS number often refers to the racemic mixture, stereospecific variants are crucial in pharmaceutical applications where biological activity is frequently enantiomer-dependent.[1][2][3]

Key physicochemical data, aggregated from authoritative chemical databases, are summarized below for rapid reference.[4][5]

| Property | Value | Source |

| CAS Number | 169750-73-6 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem[4] |

| Molecular Weight | 206.28 g/mol | PubChem[4] |

| Exact Mass | 206.141913202 Da | PubChem[4] |

| SMILES | C1COCC(N1CC2=CC=CC=C2)CN | PubChem[4] |

| InChI Key | HETPMFZQKHRWBE-UHFFFAOYSA-N | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Topological Polar Surface Area | 38.5 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Synthesis and Analytical Validation

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available morpholine precursor. The causality behind reagent and condition selection is critical: the choice of specific reagents is designed to achieve high yields and selectivity while minimizing side reactions.

Step-by-Step Protocol:

-

N-Benzylation of Morpholine-3-carboxamide:

-

Rationale: This initial step introduces the benzyl group, a key structural motif. Using a base like potassium carbonate is essential to deprotonate the secondary amine of the morpholine ring, activating it for nucleophilic attack on benzyl bromide. Acetonitrile is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction.

-

Procedure:

-

Dissolve morpholine-3-carboxamide (1.0 eq.) in anhydrous acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.

-

Add benzyl bromide (1.1 eq.) dropwise at room temperature while stirring.

-

Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 4-benzylmorpholine-3-carboxamide.

-

-

-

Dehydration of Amide to Nitrile:

-

Rationale: Converting the carboxamide to a nitrile creates a functional group that can be readily reduced to the desired primary amine. Thionyl chloride (SOCl₂) is a powerful dehydrating agent suitable for this transformation.

-

Procedure:

-

Dissolve the crude 4-benzylmorpholine-3-carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 4-benzylmorpholine-3-carbonitrile.

-

-

-

Reduction of Nitrile to Primary Amine:

-

Rationale: The final step is the reduction of the nitrile group to the aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Procedure:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Dissolve the 4-benzylmorpholine-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the mixture to stir at room temperature, then gently reflux for 2-4 hours.

-

Cool the reaction back to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the final product, this compound. Purify via column chromatography if necessary.

-

-

Caption: A plausible multi-step synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any research workflow. A self-validating analytical protocol involves a combination of chromatographic and spectroscopic techniques.

Step-by-Step Protocol:

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase C18 column is typically effective for molecules of this polarity.

-

Method:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm (for the benzyl group) and 210 nm.

-

Outcome: A single, sharp peak indicates high purity. Purity is calculated based on the relative peak area.

-

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS):

-

Rationale: MS provides an exact mass measurement, confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be easily protonated.

-

Method:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.

-

Expected Ion: [M+H]⁺ at m/z ≈ 207.15.

-

Outcome: Observation of the correct mass-to-charge ratio confirms the molecular weight.

-

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are essential for unambiguously determining the molecular structure by mapping the chemical environment of each hydrogen and carbon atom.

-

Method:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ protons, the morpholine ring protons, and the aminomethyl (CH₂NH₂) protons.

-

¹³C NMR: Expect distinct signals for each of the 12 carbon atoms in the molecule.

-

Outcome: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.

-

-

Caption: Quality control workflow for validating synthesized compounds.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate with broad applications.[8]

-

Pharmaceutical Development: This is its primary area of application. The compound serves as a key building block in the synthesis of more complex pharmaceutical agents.[8] Its structure is particularly relevant for developing drugs targeting neurological disorders.[1][8] The morpholine ring is a common scaffold in medicinal chemistry, and the chiral aminomethyl group allows for the construction of specific enantiomeric drugs that can interact precisely with biological targets like enzymes or receptors.[1][8]

-

Biochemical Research: It is used in foundational research to probe complex biological mechanisms.[8] Scientists can incorporate it into novel molecular structures to study enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify new therapeutic targets.[8]

-

Material Science: The compound can be integrated into polymers. The introduction of its morpholine and benzyl groups can enhance the mechanical properties of materials, making it valuable in the production of more durable and specialized plastics or resins.[8]

-

Other Industrial Uses: It also finds application in the formulation of agrochemicals, such as pesticides and herbicides, and in cosmetic formulations, where it may improve the efficacy or skin absorption of active ingredients.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not provided, a robust safety protocol can be established based on the known hazards of structurally similar compounds like substituted amines and morpholines.[9][10]

Hazard Identification

-

Skin and Eye Contact: Assumed to be corrosive or a severe irritant. Contact can cause burns and potentially severe eye damage.[9][10]

-

Inhalation: Vapors or mists are likely harmful. Inhalation may cause irritation to the respiratory tract.

-

Ingestion: Assumed to be toxic or harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]

-

Personal Protective Equipment:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[9] Store in a locked cabinet or area with restricted access.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not empty into drains.[10]

Caption: Standard safety protocol for handling chemical intermediates.

Conclusion and Future Outlook

This compound (CAS: 169750-73-6) stands out as a chemical intermediate of considerable value. Its utility is anchored in its distinct structural features, which make it an attractive starting point for synthesizing a wide array of more complex molecules. While its primary role is within pharmaceutical R&D, particularly for chiral drug candidates, its applications in material science and other chemical industries underscore its versatility. Future research will likely focus on developing more efficient and stereoselective synthetic routes to its enantiomerically pure forms, further expanding its potential in creating highly specific and effective new chemical entities.

References

- (4-Benzyl-morpholin-3-yl)methylamine | 169750-73-6. J&K Scientific.

- This compound | C12H18N2O | CID 10442980.

- SAFETY DATA SHEET (Benzylamine). Fisher Scientific.

- SAFETY D

- SAFETY D

- This compound|CAS 169750-73-6.

- (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.

- (R)-(4-Benzylmorpholin-3-yl)methanamine | 1821825-17-5. BLD Pharm.

- (S)-(4-Benzylmorpholin-3-yl)methanamine | 1417859-62-1. BLD Pharm.

- Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.

- Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1821825-17-5|(R)-(4-Benzylmorpholin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. 1417859-62-1|(S)-(4-Benzylmorpholin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. This compound | C12H18N2O | CID 10442980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|CAS 169750-73-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Spectroscopic Guide to (4-Benzylmorpholin-3-yl)methanamine: Theoretical NMR and MS Analysis

This technical guide provides a detailed analysis of the expected spectroscopic signature of (4-Benzylmorpholin-3-yl)methanamine (C₁₂H₁₈N₂O, Mol. Wt.: 206.28 g/mol )[1]. In the absence of publicly available experimental spectra, this document serves as a predictive framework for researchers, scientists, and drug development professionals. Leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we will dissect the molecule's structure to forecast its spectral characteristics, offering a robust baseline for characterization, identification, and quality control.

Introduction: The Structural Context

This compound is a substituted morpholine derivative featuring a benzyl group on the ring nitrogen and an aminomethyl substituent at the C3 position. The structural complexity, including a chiral center at C3, stereogenic protons, and multiple heteroatoms, gives rise to a nuanced spectroscopic profile. Accurate interpretation of this profile is paramount for confirming molecular identity, assessing purity, and understanding its chemical environment, which are critical steps in any research or development pipeline.

This guide is structured to provide not just data, but a causal explanation for the predicted spectral features. We will explore the "why" behind the chemical shifts, coupling constants, and fragmentation patterns, grounding our analysis in established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to diastereotopic protons arising from the chiral center at C3 and the conformational rigidity of the morpholine ring. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent; chemical shifts may vary with solvent choice.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): Approximately 12-16 ppm, centered around 5-6 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a, H-b | ~1.5 (variable) | Broad singlet | 2H | The primary amine protons are exchangeable, often resulting in a broad signal. Position is concentration-dependent. |

| H-c, H-d | ~2.6 - 2.9 | Multiplets (dd or ddd) | 2H | Protons of the aminomethyl group (CH₂NH₂). They are diastereotopic due to the adjacent chiral center (C3). |

| H-e | ~2.8 - 3.1 | Multiplet | 1H | The proton at the C3 chiral center. It will couple to the adjacent CH₂ protons on the ring and the aminomethyl group. |

| H-f, H-g | ~2.2 - 2.5 | Multiplets | 2H | Protons on C5 of the morpholine ring. Likely complex splitting due to coupling with C6 protons. |

| H-h, H-i | ~3.6 - 3.9 | Multiplets | 2H | Protons on C6 of the morpholine ring, adjacent to oxygen. Deshielded by the electronegative oxygen atom. |

| H-j, H-k | ~3.5 & ~3.9 | Doublets (d) | 2H | Diastereotopic benzylic protons (N-CH₂-Ph). They form an AB quartet due to restricted rotation and proximity to the chiral center. |

| H-l, H-m, H-n | ~7.2 - 7.4 | Multiplets | 5H | Aromatic protons of the benzyl group. Expected to appear as a complex multiplet in the typical aromatic region. |

Visualization: Molecular Structure for NMR Assignment

Caption: Labeled structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the molecule's asymmetry, all 12 carbon atoms are expected to be chemically distinct and produce separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-aminomethyl | ~45 - 50 | Aliphatic carbon adjacent to a primary amine. |

| C3 | ~60 - 65 | Chiral carbon, bonded to two nitrogens and a carbon. |

| C5 | ~50 - 55 | Morpholine ring carbon adjacent to nitrogen. |

| C6 | ~67 - 72 | Morpholine ring carbon adjacent to oxygen, deshielded. |

| C2 | ~55 - 60 | Morpholine ring carbon adjacent to nitrogen. |

| C-benzyl (CH₂) | ~60 - 65 | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |

| C-aromatic (ipso) | ~138 - 140 | Aromatic carbon directly attached to the benzylic CH₂ group. |

| C-aromatic (ortho) | ~128 - 130 | Aromatic carbons ortho to the substituent. |

| C-aromatic (meta) | ~127 - 129 | Aromatic carbons meta to the substituent. |

| C-aromatic (para) | ~126 - 128 | Aromatic carbon para to the substituent. |

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.[2]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Molecular Ion and Key Fragments

The molecular formula C₁₂H₁₈N₂O gives an exact mass of 206.1419 Da[1]. The nominal mass is 206 Da. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.

The molecular ion peak (M⁺˙) at m/z = 206 is expected. Its intensity may be moderate to low due to the molecule's susceptibility to fragmentation, particularly at the benzylic position and alpha to the heteroatoms.[3][4]

Table 3: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Ion | Neutral Loss | Rationale for Fragmentation |

| 206 | [C₁₂H₁₈N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 176 | [M - CH₂NH₂]⁺ | •CH₂NH₂ | Alpha-cleavage at C3, loss of the aminomethyl radical. |

| 115 | [C₈H₉N]⁺ | C₄H₉NO | Cleavage of the morpholine ring. |

| 91 | [C₇H₇]⁺ | •C₅H₁₁N₂O | Base Peak. Formation of the highly stable tropylium cation via benzylic C-N bond cleavage. This is a very common and energetically favorable fragmentation for benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | •C₆H₁₃N₂O | Loss of the benzyl group, resulting in the phenyl cation. |

Visualization: Primary Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This guide presents a comprehensive, theory-grounded prediction of the NMR and MS spectroscopic data for this compound. The ¹H NMR is expected to show significant complexity due to diastereotopic protons, while the ¹³C NMR should reveal 12 distinct carbon signals. The mass spectrum is predicted to be dominated by the highly stable tropylium ion at m/z 91, a hallmark of benzylic structures. These detailed predictions provide a powerful tool for researchers to confirm the synthesis and purity of this compound, serving as a reliable reference for spectral assignment and interpretation.

References

- This reference is not used in the text but is kept for potential future use.

- This reference is not used in the text but is kept for potential future use.

-

PubChem. This compound | C12H18N2O | CID 10442980. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- This reference is not used in the text but is kept for potential future use.

- This reference is not used in the text but is kept for potential future use.

-

University of Arizona. Interpretation of mass spectra. [Link]

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of (4-Benzylmorpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecular Entity

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable pharmacokinetic properties and its presence in numerous approved therapeutic agents.[1] The subject of this guide, (4-Benzylmorpholin-3-yl)methanamine, is a novel molecule for which the mechanism of action has not been empirically determined. This document, therefore, serves as a forward-looking technical guide, proposing a scientifically-grounded hypothetical mechanism of action and outlining a comprehensive research framework to elucidate its biological activity. By leveraging structure-activity relationships (SAR) with well-characterized compounds, we can formulate a robust investigational plan.

Our analysis points towards a probable interaction with monoamine transporters, drawing parallels with the known pharmacology of structurally related compounds such as Reboxetine. This guide will detail this proposed mechanism, provide the experimental protocols necessary for its validation, and present the data in a clear, actionable format for the research community.

Part 1: Proposed Mechanism of Action - A Noradrenergic Hypothesis

The chemical architecture of this compound, featuring a central morpholine ring with a benzyl group at the N4 position and a methanamine substituent at the C3 position, bears a notable resemblance to the selective norepinephrine reuptake inhibitor (NRI), Reboxetine.[2][3] Reboxetine's therapeutic effect in treating depression stems from its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[3][4][5]

We hypothesize that this compound acts as a selective norepinephrine reuptake inhibitor . The key structural motifs supporting this hypothesis are:

-

The Morpholine Ring: A common pharmacophore in centrally active agents.

-

The Benzyl Group: This lipophilic group can facilitate entry into the central nervous system and may play a role in binding to the target protein.

-

The Methanamine Moiety: This primary amine is a critical feature for interaction with the norepinephrine transporter.

The proposed mechanism involves the binding of this compound to the norepinephrine transporter, which in turn inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[4] This leads to an elevated concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4]

Signaling Pathway Diagram

Caption: Proposed inhibition of norepinephrine reuptake by this compound.

Part 2: Experimental Validation Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This framework is designed to first establish the binding affinity and selectivity of the compound for monoamine transporters and then to characterize its functional effects in cellular and in vivo models.

Tier 1: In Vitro Target Engagement and Selectivity

The initial step is to determine if and how this compound interacts with its putative targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To quantify the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

-

Materials:

-

Cell membranes expressing hNET, hSERT, or hDAT.

-

Radioligands: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT.

-

This compound at a range of concentrations.

-

Scintillation counter and appropriate buffers.

-

-

Methodology:

-

Incubate the cell membranes with the respective radioligand and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki values from the IC50 values obtained from competitive binding curves.

-

Data Presentation: Binding Affinity Profile

| Transporter | Radioligand | Ki (nM) for this compound |

| hNET | [³H]Nisoxetine | Experimental Value |

| hSERT | [³H]Citalopram | Experimental Value |

| hDAT | [³H]WIN 35,428 | Experimental Value |

Tier 2: Cellular Functional Assays

Following the confirmation of binding, it is crucial to assess the functional consequences of this interaction.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Objective: To measure the functional inhibition of norepinephrine, serotonin, and dopamine uptake by this compound in a cellular context.

-

Materials:

-

HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radio-labeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, and [³H]Dopamine.

-

This compound at a range of concentrations.

-

-

Methodology:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the respective radio-labeled neurotransmitter and incubate for a short period.

-

Wash the cells to remove extracellular neurotransmitter.

-

Lyse the cells and measure the intracellular radioactivity.

-

Determine the IC50 for the inhibition of neurotransmitter uptake.

-

Data Presentation: Functional Inhibition Profile

| Transporter | Neurotransmitter | IC50 (nM) for this compound |

| hNET | [³H]Norepinephrine | Experimental Value |

| hSERT | [³H]Serotonin | Experimental Value |

| hDAT | [³H]Dopamine | Experimental Value |

Experimental Workflow Diagram

Caption: A streamlined workflow for the in vitro and cellular characterization of the compound.

Part 3: Broader Mechanistic Considerations and Future Directions

While the primary hypothesis focuses on norepinephrine reuptake inhibition, it is prudent to consider other potential mechanisms given the diverse activities of morpholine-containing compounds. For instance, some morpholine derivatives have been identified as RAF kinase inhibitors or EZH2 inhibitors.[6][7]

Should the primary hypothesis not be validated, or to further characterize the compound's selectivity, a broader screening approach would be warranted.

Experimental Protocol: Kinase and Epigenetic Target Screening

-

Objective: To assess the off-target activity of this compound against a panel of kinases and epigenetic targets.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., a panel of several hundred kinases) to determine the percent inhibition at a fixed concentration (e.g., 1 or 10 µM).

-

Similarly, employ a screening panel for common epigenetic targets, including histone methyltransferases like EZH2.

-

Follow up any significant hits with dose-response studies to determine IC50 values.

-

This comprehensive approach will not only validate the proposed primary mechanism of action but also build a detailed selectivity profile, which is critical for the preclinical development of any new chemical entity. The data generated will provide a solid foundation for further in vivo studies to explore the therapeutic potential of this compound.

References

- BenchChem. (n.d.). BI-882370: A Technical Guide to its Core Mechanism of Action as a Potent RAF Kinase Inhibitor.

- Lin, L., et al. (2018). Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer. Cellular and Molecular Life Sciences, 75(23), 4337–4352.

- Kraut, N., et al. (2015). A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Cancer Discovery, 5(8), 822–837.

- Patsnap. (2024). What is the mechanism of Reboxetine Mesilate? Synapse.

- ResearchGate. (n.d.). Structure of BI 882370, dabrafenib, and their co-crystals with BRAF WT...

- Bionity. (n.d.). Reboxetine.

- Roskoski, R. Jr. (2018). New perspectives for targeting RAF kinase in human cancer. Pharmacological Research, 135, 1-12.

- Szabadi, E. (2000). Mechanisms of action of reboxetine. Reviews in Contemporary Pharmacotherapy, 11(5), 267-282.

- Versiani, M. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Investigational Drugs, 9(1), 135-146.

- Wikipedia. (n.d.). Reboxetine.

- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.

- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.

- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.

- National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Wikipedia. (n.d.). Methenamine.

- MedchemExpress. (n.d.). (S)-(4-Benzylmorpholin-2-yl)methanamine.

- Patsnap. (2024). What is the mechanism of Methenamine Hippurate? Synapse.

- National Center for Biotechnology Information. (2021). Methenamine. LiverTox.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s), 253-263.

- Chen, H., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(11), 3465.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reboxetine [bionity.com]

- 3. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bio-Industrial Frontier: A Technical Guide to the Biological Activity Screening of (4-Benzylmorpholin-3-yl)methanamine

Foreword: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetics, make it a highly attractive moiety for drug design.[1][3] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, significant effects on the central nervous system (CNS).[2][3][4] The benzylmorpholine substructure, in particular, is related to compounds with known stimulant and anorectic effects, hinting at a potential psychoactive profile.[5] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel derivative, (4-Benzylmorpholin-3-yl)methanamine, a compound of interest given its structural similarity to known CNS-active agents.[3][6] Our objective is to elucidate its pharmacological profile through a tiered, logical screening cascade, from broad initial profiling to specific mechanistic studies.

Section 1: Compound Profile and Rationale for Screening

1.1. Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C12H18N2O | [6] |

| Molecular Weight | 206.28 g/mol | [6] |

| CAS Number | 169750-73-6 | [6] |

The structure features a morpholine ring, a benzyl group attached to the morpholine nitrogen, and a methanamine group at the 3-position. This combination of a flexible heterocyclic ring and an aromatic group suggests potential interactions with a variety of biological targets. The presence of the basic nitrogen in the morpholine ring can enhance solubility and brain permeability.[3]

1.2. Rationale for Biological Screening

Given the prevalence of the morpholine scaffold in CNS-active drugs, a primary hypothesis is that this compound may exhibit psychoactive properties.[3][4] The screening strategy will therefore prioritize targets within the CNS, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.[3][7] A tiered approach will be employed to efficiently identify and characterize its biological activity.

Section 2: The Tiered Screening Cascade: A Strategic Approach

A multi-tiered screening process is essential for the efficient and cost-effective evaluation of a novel compound. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: Tiered screening cascade for this compound.

Section 3: Tier 1 - Primary Screening Methodologies

The initial screening phase aims to cast a wide net to identify potential biological targets. This is typically achieved through high-throughput screening (HTS) methods.[8]

3.1. Broad Receptor Profiling using Radioligand Binding Assays

Radioligand binding assays are a powerful tool for screening compounds against a large panel of receptors.[9][10] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity.[11]

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Membranes: Obtain commercially available cell membranes expressing the target receptors or prepare them from cultured cells or tissue homogenates.[12]

-

Assay Setup: In a 96-well or 384-well filter plate, combine the receptor membranes, a known concentration of a specific radiolabeled ligand, and the test compound (this compound) at a screening concentration (e.g., 10 µM).[11]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the assay mixture through the filter plate and wash to separate the receptor-bound radioligand from the unbound radioligand.[11]

-

Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: A significant reduction in radioactivity in the presence of the test compound compared to a control indicates displacement of the radiolabeled ligand and suggests binding of the test compound to the receptor.

3.2. Initial Enzyme Inhibition Screening

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes.[8][13] Given the structural motifs of the test compound, key enzymes to screen against include monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are important in neurotransmitter regulation.[4][14]

Protocol: Fluorometric Enzyme Inhibition Assay (Example: MAO-A)

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A enzyme and a suitable fluorogenic substrate.

-

Assay Setup: In a 96-well plate, add the MAO-A enzyme, the test compound at a screening concentration, and pre-incubate briefly.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the enzyme.

Section 4: Tier 2 - Secondary Screening and Hit Confirmation

Once "hits" are identified in primary screening, secondary assays are employed to confirm their activity and determine their potency.[15]

4.1. Dose-Response and Potency Determination (IC50/EC50)

To quantify the potency of the compound, dose-response curves are generated by testing a range of concentrations. From these curves, the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists can be determined.[14]

4.2. Functional Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the functional consequences of compound binding.[16][17] These assays can distinguish between agonists and antagonists and provide insights into the compound's mechanism of action.[16]

Protocol: Calcium Mobilization Assay for GPCRs

-

Cell Culture: Use a cell line engineered to express the target G-protein coupled receptor (GPCR) and a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Detection: Measure changes in intracellular calcium levels using a fluorescence plate reader.

-

Data Analysis: An increase in fluorescence indicates that the compound is an agonist, while a lack of response suggests it is not. To test for antagonistic activity, the compound is added prior to the addition of a known agonist. A decrease in the agonist-induced signal indicates antagonism.

Caption: Workflow for a cell-based calcium mobilization assay.

Section 5: Tier 3 - Mechanistic and Pre-clinical Profiling

For confirmed hits, further studies are necessary to understand the detailed mechanism of action and to assess the compound's potential for drug development.

5.1. Enzyme Inhibition Kinetics

For compounds that show significant enzyme inhibition, it is important to determine the mode of inhibition (e.g., competitive, non-competitive).[13] This is achieved by measuring the enzyme activity at various substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation.[18]

5.2. In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Key in vitro assays include:

-

Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolism.

-

CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

-

Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.

Section 6: Data Interpretation and Future Directions

The culmination of this screening cascade will provide a comprehensive biological activity profile for this compound. The data will reveal its primary molecular targets, its potency and efficacy, and its potential liabilities.

Example Data Summary Table

| Assay Type | Target | Result | Potency (IC50/EC50) |

| Radioligand Binding | Serotonin Receptor 5-HT2A | >80% displacement at 10 µM | 150 nM |

| Enzyme Inhibition | MAO-A | 95% inhibition at 10 µM | 50 nM |

| Functional Assay | 5-HT2A Calcium Mobilization | Agonist | 250 nM |

Positive results, particularly potent activity at a specific CNS target with a favorable in vitro ADMET profile, would warrant further investigation, including in vivo studies in animal models to assess its behavioral effects and pharmacokinetic properties.[19] The structural similarity to novel psychoactive substances (NPS) also suggests that appropriate analytical methods should be developed for its detection and characterization.[20][21][22]

Conclusion

The systematic screening of this compound, guided by the principles of a tiered approach, is essential to unlock its potential therapeutic value or to understand its potential risks. The methodologies outlined in this guide provide a robust framework for researchers in drug discovery to thoroughly characterize this and other novel chemical entities.

References

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

- Yin, X., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. TrAC Trends in Analytical Chemistry, 105, 134-143.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938670.

-

BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

- da Silva, A. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 949688.

- Conti, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2218-2236.

-

Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Compound Screening Services. Retrieved from [Link]

-

Conti, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442980, this compound. Retrieved from [Link]

- Tallman, J. F. (2018). Receptor Binding Assays and Drug Discovery. Neuropsychopharmacology, 43(1), 219–220.

-

Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

- Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.

-

MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

-

Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

- G, S., & S, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 209-220.

-

Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5058361, (4-Benzylmorpholin-3-yl)methanol. Retrieved from [Link]

- Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(4), 1596.

-

Wikipedia. (2025, March 7). 3-Benzhydrylmorpholine. Retrieved from [Link]

- Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(10), e1900136.

- Jain, A., & Sahu, S. K. (2024).

-

Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

-

Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances. Retrieved from [Link]

-

ResearchGate. (2023, August 8). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF NOVEL 1-(MORPHOLINE-4-YL-METHYL)-3-ALKYL(ARYL)-4-[4-(DIMETHYLAMINO)-BENZYLIDENAMINO]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONES. Retrieved from [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]

- Wang, Z. Q., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 36(12), 1689–1699.

- Perumal, S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-Benzhydrylmorpholine - Wikipedia [en.wikipedia.org]

- 6. This compound | C12H18N2O | CID 10442980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharmaboardroom.com [biopharmaboardroom.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 18. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 19. bosterbio.com [bosterbio.com]

- 20. clinicallab.com [clinicallab.com]

- 21. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]

- 22. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of (4-Benzylmorpholin-3-yl)methanamine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its presence in numerous approved drugs attests to its value as a versatile scaffold.[2] This guide focuses on a specific, less-explored derivative, (4-Benzylmorpholin-3-yl)methanamine, outlining a comprehensive strategy to elucidate its therapeutic potential. Drawing from the well-documented bioactivities of structurally related morpholine compounds, we hypothesize that this molecule may hold promise in neurodegenerative disorders, oncology, and inflammatory conditions.[3][4][5] This document provides a structured, in-depth technical roadmap for researchers, detailing the scientific rationale for target selection and providing robust, step-by-step experimental protocols to rigorously test these hypotheses. Our objective is to furnish the drug development community with a self-validating framework for the initial characterization and target validation of this compound, thereby accelerating its journey from a molecule of interest to a potential therapeutic lead.

Introduction: The Morpholine Scaffold and this compound

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1] Its unique conformational flexibility and ability to engage in both hydrophilic and lipophilic interactions allow it to effectively mimic endogenous ligands and bind to a wide array of biological targets.[2] The nitrogen atom's basicity and the overall polarity imparted by the oxygen atom contribute to favorable properties such as aqueous solubility and potential for blood-brain barrier penetration, a critical attribute for central nervous system (CNS) drug candidates.[1][6]

This compound (PubChem CID: 10442980) is a specific derivative featuring a benzyl group on the morpholine nitrogen and a methanamine substituent at the 3-position.[7] While this particular molecule is not extensively characterized in the public domain literature, its structural motifs are present in compounds with known pharmacological activities. The benzyl group provides a lipophilic character that can facilitate membrane traversal and hydrophobic interactions with target proteins. The primary amine of the methanamine group offers a site for hydrogen bonding and potential salt formation, which can be crucial for receptor binding and formulation.

Given the established therapeutic relevance of the morpholine core, this guide proposes a systematic investigation into the potential therapeutic targets of this compound.

Hypothesized Therapeutic Targets and Rationale

Based on the structure of this compound and the known biological activities of related morpholine derivatives, we propose the following primary therapeutic target classes for investigation.

Neurodegenerative Disorders: Cholinesterases and Monoamine Oxidases

The morpholine scaffold is a recurring feature in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3] These conditions are often characterized by neurotransmitter imbalances and neuronal degradation.[3]

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[8] Numerous quinoline derivatives bearing a morpholine moiety have demonstrated potent dual inhibition of both AChE and BuChE.[8] The structural features of this compound, particularly the benzyl and aminomethyl groups, could potentially interact with the catalytic and peripheral anionic sites of these enzymes.

-

Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that catabolize monoamine neurotransmitters.[9] Their inhibition can restore neurotransmitter levels, with MAO-A inhibitors used as antidepressants and MAO-B inhibitors employed in Parkinson's disease treatment.[9][10] The morpholine nucleus is a key component in known MAO inhibitors.[3] The chemical structure of this compound bears resemblance to substrates and inhibitors of MAO, making these enzymes plausible targets.

Oncology: EZH2 and STAT3 Signaling Pathway

The versatility of the morpholine scaffold extends to oncology, where it has been incorporated into inhibitors of key cancer-driving pathways.

-

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is frequently dysregulated in various cancers, including non-small cell lung cancer.[4] Its inhibition has emerged as a promising anti-cancer strategy.[4] Notably, a series of benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[4] The core morpholine structure of this compound provides a valid starting point for investigating its potential as an EZH2 inhibitor.

-

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is a critical mediator of cell growth and apoptosis, and its aberrant activation is a hallmark of many human tumors.[11][12] The development of STAT3 inhibitors is an active area of cancer research. The modular nature of the morpholine scaffold allows for its incorporation into diverse chemical structures, including those designed to disrupt STAT3 signaling.

Inflammatory Disorders: iNOS and COX-2

Chronic inflammation is an underlying factor in numerous diseases. Morpholine derivatives have been investigated for their anti-inflammatory properties.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are key mediators of the inflammatory response.[5] Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 contributes to inflammation-associated disorders.[5] Morpholinopyrimidine derivatives have been shown to inhibit the production of NO and down-regulate the expression of iNOS and COX-2 in macrophage cells.[5][13] The potential of this compound to modulate these inflammatory pathways warrants investigation.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for assessing the activity of this compound against the hypothesized targets.

Workflow for Initial Target Screening

The following diagram illustrates a logical workflow for the initial screening and validation of this compound's biological activity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C12H18N2O | CID 10442980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

(4-Benzylmorpholin-3-yl)methanamine: A Scoping Guide for CNS Therapeutic Potential

An In-Depth Technical Guide for CNS Drug Discovery Researchers

Abstract: The morpholine heterocycle is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] Its unique physicochemical profile—combining a flexible chair-like conformation, a weakly basic nitrogen atom, and hydrogen bonding capability—aids in optimizing solubility and enhancing permeability across the blood-brain barrier (BBB).[1][2][4] This guide focuses on a specific, underexplored derivative, (4-Benzylmorpholin-3-yl)methanamine (PubChem CID: 10442980), as a case study for a systematic CNS drug discovery campaign.[5] We present a strategic roadmap for researchers, outlining the synthesis, characterization, and multi-tiered evaluation of this compound to uncover its potential therapeutic value in neurology and psychiatry. This document serves not as a review of existing data, but as a forward-looking technical manual, detailing the causal logic behind experimental choices and providing validated protocols to guide the investigation from initial synthesis to preclinical assessment.

Rationale and Strategic Overview

The core structure of this compound presents several features that justify its investigation as a CNS drug candidate. The molecule contains a key pharmacophore common to many CNS-active drugs: an aromatic ring (benzyl group) separated from a basic nitrogen atom (primary amine) by a specific linker.[6] This arrangement is found in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs). The morpholine ring itself acts as a constrained scaffold, potentially orienting the key interacting moieties—the benzyl group and the aminomethyl sidechain—into a conformationally favorable position for receptor binding, while also improving its drug-like properties.[3][7]

Our proposed investigation follows a logical, gated progression designed to maximize data quality while conserving resources. The workflow begins with securing the chemical matter, proceeds to broad, high-throughput in vitro screening to identify potential biological targets, and culminates in more complex in vivo models to assess physiological effects and brain bioavailability.

Figure 1: A gated workflow for the CNS evaluation of this compound.

Securing the Asset: Synthesis and Characterization

As this is not a commercially ubiquitous compound, the first step is a robust and scalable chemical synthesis. The presence of a stereocenter at the C3 position of the morpholine ring necessitates a stereoselective synthesis or a resolution of the racemic mixture, as stereoisomers of CNS drugs often exhibit profoundly different pharmacology and safety profiles.

Proposed Synthetic Protocol: Asymmetric Synthesis

A practical approach involves the chiral resolution of a key intermediate. This ensures high enantiomeric purity for downstream biological testing.

Protocol 1: Synthesis and Resolution

-

Step 1: N-Benzylation. React commercially available 3-morpholinone with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile. Reflux for 4-6 hours. Monitor by TLC. After completion, filter the solid and concentrate the solvent in vacuo to yield 4-benzylmorpholin-3-one.

-

Step 2: Cyanation. Convert the lactam to a cyanohydrin derivative. Treat 4-benzylmorpholin-3-one with trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂). This forms the protected aminonitrile.

-

Step 3: Reduction. Reduce the nitrile to the primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C, followed by a slow warm-up to room temperature. This will yield racemic this compound.

-

Step 4: Chiral Resolution. Dissolve the racemic amine in ethanol and add a solution of a chiral acid, such as (+)-Tartaric acid. The diastereomeric salts will have different solubilities. The salt of one enantiomer will preferentially crystallize.

-

Step 5: Salt Break and Isolation. Filter the diastereomeric salt and treat it with a base (e.g., 1M NaOH) to liberate the free amine. Extract the enantiomerically pure (S)- or (R)-(4-Benzylmorpholin-3-yl)methanamine with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final product.

-

Step 6: Purity and Structural Verification. Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess chemical purity (>98%) using HPLC with UV detection. Determine enantiomeric excess (e.e. >99%) using a chiral HPLC column.

In Vitro Profiling: Identifying the Molecular Target

With pure enantiomers in hand, the next phase is to understand the compound's biological interactions. A broad-based screening approach is essential to identify primary targets and potential off-target liabilities early.

Primary Screening: Broad Target Binding Panel

The initial screen should be conducted against a comprehensive panel of CNS receptors, transporters, and enzymes. This is a classic "phenotypic screening" approach designed to uncover unexpected activities.[8]

Protocol 2: Radioligand Binding Assay Panel

-

Objective: To determine the binding affinity of this compound across a wide range of CNS targets.

-

Procedure:

-

Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) or an in-house platform.

-

Submit both the (S) and (R) enantiomers for screening at a single high concentration (e.g., 10 µM).

-

The panel should include, at a minimum:

-

Monoamine Transporters: SERT, DAT, NET.

-

Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.

-

Dopamine Receptors: D₁, D₂, D₃, D₄, D₅.

-

Adrenergic Receptors: α₁, α₂, β₁, β₂.

-

Other key targets: NMDA, AMPA, GABAₐ, Histamine H₁, Muscarinic M₁, Sigma receptors.

-

-

-

Data Analysis: Results are reported as percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition. This indicates that the test compound displaces the specific radioligand and warrants further investigation.

Affinity and Functional Characterization